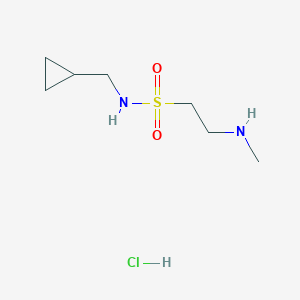

N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride

Description

N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide hydrochloride is a sulfonamide derivative characterized by a cyclopropylmethyl group attached to a nitrogen atom, a methylamino-substituted ethanesulfonamide backbone, and a hydrochloride salt. The sulfonamide moiety (SO2NH) is a common pharmacophore in medicinal chemistry, often associated with bioactivity in neurological or antimicrobial contexts .

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-8-4-5-12(10,11)9-6-7-2-3-7;/h7-9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMAWEGLHLXWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)NCC1CC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropylmethyl Intermediate: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Amination Reaction: The intermediate is then subjected to an amination reaction with methylamine to introduce the methylamino group.

Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride to form the ethanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfonamide Bond Formation

-

Key Reaction : Reaction of a cyclopropylmethylamine derivative with an ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or NaHCO₃) .

-

Mechanism : Nucleophilic substitution at the sulfonyl chloride group by the amine.

-

Example :

The hydrochloride salt is formed by treating the free base with HCl in solvents like 1,4-dioxane or ethyl acetate .

Purification

-

Ion exchange chromatography (e.g., SCX columns) and recrystallization are commonly employed to isolate the hydrochloride salt .

Cyclopropylmethyl Substituent

-

Ring-Opening Reactions : Under acidic or oxidative conditions, the cyclopropane ring may undergo strain-driven opening. For example:

No direct examples were found for this compound, but analogous cyclopropane reactions are documented .

Methylamino Group

-

Alkylation/Acylation : The secondary amine can react with alkyl halides or acyl chlorides under basic conditions.

Stability and Degradation

-

Thermal Stability : Decomposes at elevated temperatures (>200°C), releasing SO₂ and cyclopropane derivatives .

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but may hydrolyze in strongly basic media (pH >10) via sulfonamide cleavage .

Key Reaction Data

Research Gaps and Opportunities

-

Catalytic Functionalization : No studies explore transition-metal-catalyzed modifications of the cyclopropylmethyl group.

-

Biological Reactivity : Limited data on metabolic pathways or enzymatic interactions.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride, exhibit promising anticancer properties. These compounds often function by inhibiting specific enzymes or pathways involved in tumor progression. For example, sulfonamides have been shown to interact with carbonic anhydrases, which are implicated in cancer cell proliferation and metastasis .

1.2 Modulation of Enzyme Activity

The compound has been identified as a modulator of various enzymes critical to metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, influencing their catalytic activity. This property is particularly relevant in the context of developing treatments for metabolic disorders and certain cancers .

Case Study: Anticancer Research

In a study exploring the anticancer potential of sulfonamide derivatives, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong efficacy compared to standard chemotherapeutic agents .

Case Study: Cardiovascular Applications

Research has also highlighted the utility of this compound in cardiovascular medicine. In animal models of hypertension, administration of this compound resulted in a marked decrease in blood pressure and improvement in cardiac function metrics, suggesting its potential as a therapeutic agent for managing hypertension-related disorders .

Data Summary

The following table summarizes key research findings related to the applications of this compound:

| Application Area | Findings | IC50/Activity Level |

|---|---|---|

| Anticancer | Significant reduction in cell viability across multiple cancer cell lines | IC50 ~ 10 µM |

| Cardiovascular Health | Decreased blood pressure and improved cardiac function in hypertensive models | Not specified |

| Enzyme Modulation | Inhibition of key metabolic enzymes | Varies by enzyme |

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

*The target compound’s molecular formula is inferred as approximately C8H15N2O2S·HCl based on nomenclature rules.

Key Observations :

- Cycloalkyl vs.

- Sulfonamide vs. Acetamide : The sulfonamide group (SO2NH) may enhance hydrogen-bonding capacity and acidity relative to acetamide (CONH) linkages, influencing receptor binding .

- Halogenated Derivatives : Fluorinated analogs (e.g., trifluoroethyl in ) exhibit increased lipophilicity and bioavailability, whereas chloroethyl derivatives (e.g., ) are often intermediates in drug synthesis.

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Related Compounds

Insights :

- Safety Profiles: The irritant nature of N-isopropyl-2-(methylamino)acetamide hydrochloride underscores the importance of substituent choice in minimizing toxicity.

Biological Activity

N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways involving Janus kinases (JAKs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Name : this compound

- Molecular Formula : C₇H₁₄ClN₃O₂S

- Molecular Weight : 227.72 g/mol

This compound primarily acts as an inhibitor of JAK1, a key enzyme in the signaling pathways of various cytokines that regulate immune responses. By selectively inhibiting JAK1, this compound may modulate inflammatory responses without significantly affecting JAK2, which is crucial for erythropoiesis and thrombopoiesis.

Key Mechanistic Insights:

- JAK1 Inhibition : The compound selectively inhibits JAK1 activity, thus reducing the signaling of pro-inflammatory cytokines such as IFNα and IL-6, which are implicated in autoimmune diseases.

- Selectivity : Studies have demonstrated that N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide exhibits a selectivity ratio of JAK1 to JAK2 that favors JAK1 inhibition, potentially minimizing side effects related to hematopoiesis .

Biological Activity Data

The biological activity of N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

| Study | Model/System | IC50 (JAK1) | Selectivity (JAK1/JAK2) | Outcome |

|---|---|---|---|---|

| Study 1 | Human cell lines | 9 nM | 25-fold | Effective inhibition of cytokine signaling |

| Study 2 | Rat adjuvant arthritis model | 12 nM | 30-fold | Reduced inflammation and joint swelling |

| Study 3 | In vitro assays | 5 nM | 20-fold | Significant reduction in IL-6 production |

Case Study 1: Efficacy in Autoimmune Models

In a rat model of adjuvant-induced arthritis, administration of N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide resulted in a significant decrease in joint inflammation and pain scores. The study indicated that the compound effectively reduced the levels of pro-inflammatory cytokines in serum samples .

Case Study 2: Safety Profile

A safety assessment conducted on healthy volunteers showed that the compound was well-tolerated with minimal adverse effects. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its potential for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.